molecular formula C4H3ClO2S2 B12970059 5-Chlorothiophene-3-sulfinic acid

5-Chlorothiophene-3-sulfinic acid

Cat. No.: B12970059
M. Wt: 182.7 g/mol
InChI Key: DIXSFKKNALHVKA-UHFFFAOYSA-N
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Description

5-Chlorothiophene-3-sulfinic acid is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-3-sulfinic acid typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the halogen dance reaction, where halogenated thiophenes are treated with reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -30°C) to introduce the sulfinic acid group . Another approach involves the direct sulfonation of chlorothiophene using chlorosulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and conditions is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chlorothiophene-3-sulfinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-sulfinic acid
  • 3-Chlorothiophene-2-sulfinic acid
  • 2,5-Dichlorothiophene

Comparison: 5-Chlorothiophene-3-sulfinic acid is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to other chlorothiophene derivatives, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

5-chlorothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3ClO2S2/c5-4-1-3(2-8-4)9(6)7/h1-2H,(H,6,7)

InChI Key

DIXSFKKNALHVKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)O)Cl

Origin of Product

United States

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